6-(Difluoromethyl)quinolin-8-ol
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Overview
Description
6-(Difluoromethyl)quinolin-8-ol is a fluorinated derivative of quinolin-8-ol, a compound known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: This can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorination .
Industrial Production Methods: Industrial production methods often involve the use of cyclocondensation reactions and nucleophilic substitution of fluorine atoms. These methods are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-(Difluoromethyl)quinolin-8-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various fluorinated quinoline derivatives, which exhibit unique chemical and biological properties .
Scientific Research Applications
6-(Difluoromethyl)quinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)quinolin-8-ol involves its interaction with specific molecular targets. The compound is known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is particularly effective against bacterial cells, making it a potent antibacterial agent .
Comparison with Similar Compounds
- 5-Fluoroquinoline
- 6-Fluoroquinoline
- 8-Fluoroquinoline
- 5,8-Difluoroquinoline
Comparison: 6-(Difluoromethyl)quinolin-8-ol is unique due to the presence of the difluoromethyl group, which enhances its biological activity and chemical stability compared to other fluorinated quinolines. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7F2NO |
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Molecular Weight |
195.16 g/mol |
IUPAC Name |
6-(difluoromethyl)quinolin-8-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)7-4-6-2-1-3-13-9(6)8(14)5-7/h1-5,10,14H |
InChI Key |
HOBGDJWMTXITSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)O)C(F)F |
Origin of Product |
United States |
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